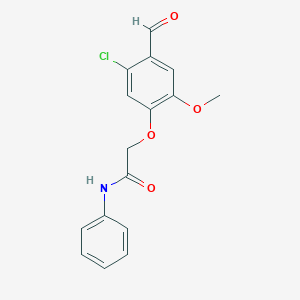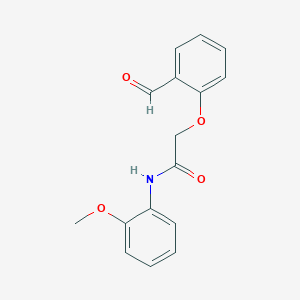![molecular formula C24H19N3O3 B307649 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate](/img/structure/B307649.png)
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is a chemical compound that belongs to the class of pyrazole-based molecules. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学研究应用
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
作用机制
The mechanism of action of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits potent antioxidant activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also exhibits anti-inflammatory effects by reducing the production of cytokines and chemokines. Additionally, it has been shown to protect cells from oxidative damage and enhance cellular antioxidant defenses.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate. One area of research could focus on the development of novel analogs with improved pharmacological properties and reduced toxicity. Another potential direction could involve the investigation of the compound's effects on various disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, the compound's potential as a therapeutic agent for cancer and other diseases could be further explored.
合成方法
The synthesis of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate involves the reaction of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 8-hydroxyquinoline in the presence of acetic acid and a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.
属性
产品名称 |
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate |
|---|---|
分子式 |
C24H19N3O3 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
[2-[(E)-2-(1-acetyl-3-phenylpyrazol-4-yl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)27-15-20(23(26-27)18-7-4-3-5-8-18)12-14-21-13-11-19-9-6-10-22(24(19)25-21)30-17(2)29/h3-15H,1-2H3/b14-12+ |
InChI 键 |
WUSGTEYLHYLBEJ-WYMLVPIESA-N |
手性 SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
规范 SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)